An In-depth Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-
An In-depth Technical Guide to Propanamide, 3,3'-dithiobis[n-methyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of Propanamide, 3,3'-dithiobis[n-methyl-]. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique redox-responsive characteristics of this disulfide-containing compound.
Chemical and Physical Properties
Propanamide, 3,3'-dithiobis[n-methyl-] is a symmetrical disulfide compound. Its key physicochemical properties are summarized in the tables below, compiled from various chemical databases.[1][2][3][4]
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide | [1] |
| Synonyms | 3,3'-Dithiobis(N-methylpropanamide), N,N'-Dimethyl-3,3'-dithiodipropionamide | [1] |
| CAS Number | 999-72-4 | [1] |
| Molecular Formula | C8H16N2O2S2 | [1][2][3] |
| Molecular Weight | 236.36 g/mol | [2][3] |
| Appearance | White to off-white powder (for similar compounds) | [5] |
Table 2: Quantitative Physicochemical Data
| Property | Value | Source |
| Melting Point | 176°C | [6] |
| Boiling Point (Predicted) | 426.1 ± 45.0 °C | [6] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [6] |
| Solubility | Information not widely available, likely soluble in organic solvents like DMSO. | |
| XLogP3 | -0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
Synthesis and Experimental Protocols
General Synthesis Methodology: Amidation of 3,3'-dithiodipropionic acid alkyl ester
The most common route involves the reaction of a 3,3'-dithiodipropionic acid alkyl ester with an alkylamine.[7]
Example Protocol Outline:
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Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and an addition funnel is charged with a 3,3'-dithiodipropionic acid alkyl ester (e.g., dimethyl or diethyl ester) and a suitable polar solvent (e.g., methanol or ethanol).
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Amine Addition: The vessel is cooled to a temperature between 0 and 10°C. A solution of methylamine in the same solvent is then added dropwise to the reaction mixture while maintaining the temperature.
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Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 10-25°C) for several hours until the reaction is complete, which can be monitored by techniques like HPLC.
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Isolation: The product, N,N'-dimethyl-3,3'-dithiodipropionamide, often precipitates out of the reaction mixture. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure compound.
Analytical Characterization:
The identity and purity of the synthesized Propanamide, 3,3'-dithiobis[n-methyl-] can be confirmed using standard analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Biological and Research Applications
The core functionality of Propanamide, 3,3'-dithiobis[n-methyl-] lies in its disulfide bond, which is susceptible to cleavage under reducing conditions. This redox-responsive behavior is of significant interest in various research and development areas.
Redox-Responsive Drug Delivery:
The disulfide bond is relatively stable in the oxidizing extracellular environment but can be cleaved by reducing agents like glutathione (GSH), which is present in higher concentrations inside cells, particularly in cancer cells.[6][9] This property makes disulfide-containing molecules like Propanamide, 3,3'-dithiobis[n-methyl-] valuable as crosslinkers in the development of redox-responsive drug delivery systems, such as hydrogels and nanoparticles.[6][10] The cleavage of the disulfide bond leads to the disassembly of the carrier and the targeted release of an encapsulated drug.
Protein-Protein Interaction Studies:
As a bifunctional crosslinking agent, Propanamide, 3,3'-dithiobis[n-methyl-] and its analogs can be used to study protein-protein interactions. The two amide functionalities can be modified to contain reactive groups that can covalently bind to amino acid residues on adjacent proteins. The disulfide bond acts as a cleavable spacer, allowing for the separation and identification of the crosslinked proteins.
Experimental Workflow for In Vitro Protein Cross-linking:
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Protein Incubation: Incubate the purified proteins of interest in a suitable buffer.
-
Crosslinker Addition: Add a stock solution of Propanamide, 3,3'-dithiobis[n-methyl-] (or a derivative with reactive ends) to the protein solution. The concentration and incubation time will need to be optimized.
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Quenching: Stop the crosslinking reaction by adding a quenching reagent, such as Tris or glycine.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. The appearance of higher molecular weight bands indicates successful crosslinking.
-
Cleavage and Identification: To identify the crosslinked proteins, the disulfide bond can be cleaved by adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the sample before running on a second dimension of SDS-PAGE or for analysis by mass spectrometry.
Signaling Pathways and Mechanisms of Action
Propanamide, 3,3'-dithiobis[n-methyl-] does not have a known specific biological target or signaling pathway that it directly modulates in a pharmacological sense. Its "mechanism of action" is primarily chemical, based on the redox chemistry of its disulfide bond. The key biological interaction is its reduction by glutathione.
Redox-Responsive Cleavage by Glutathione:
The tripeptide glutathione (GSH) is a major intracellular antioxidant. It can reduce disulfide bonds through a thiol-disulfide exchange reaction. This process is fundamental to the application of this compound in intracellular drug delivery.
Experimental Workflow for Demonstrating Redox-Responsive Behavior:
This workflow outlines a general procedure to confirm the cleavage of the disulfide bond in response to a reducing agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N'-Dimethyl-3,3'-dithiodipropionamide | 999-72-4 | FD41001 [biosynth.com]
- 3. Propanamide, 3,3'-dithiobis[N-octyl- | 33312-01-5 | Benchchem [benchchem.com]
- 4. 3,3'-Dithiobis[N-methylpropanamide] | C8H16N2O2S2 | CID 70464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2000059879A1 - Method of preparing n,n'-disubstituted-3,3'-dithiodipropionamide and method of preparing substituted 3-isothiazolone by using the same - Google Patents [patents.google.com]
- 6. Construction of disulfide containing redox-responsive polymeric nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
- 8. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]
- 9. Redox-Responsive Drug Delivery Systems: A Chemical Perspective [mdpi.com]
- 10. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
